Cas no 2229302-36-5 (2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid)

2-(3-Chloro-2,4-difluorophenyl)prop-2-enoic acid is a fluorinated phenylacrylic acid derivative characterized by its distinct chloro and difluoro substitution pattern on the aromatic ring. This structure imparts enhanced reactivity and selectivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of electron-withdrawing groups (chloro and fluoro) increases its utility in cross-coupling reactions and as a precursor for bioactive molecules. Its α,β-unsaturated carboxylic acid moiety further enables participation in Michael additions and polymerization processes. The compound's stability under standard conditions and compatibility with diverse reaction conditions underscore its versatility in organic synthesis. Suitable for research and industrial applications requiring precise functionalization.
2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid structure
2229302-36-5 structure
商品名:2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid
CAS番号:2229302-36-5
MF:C9H5ClF2O2
メガワット:218.584608793259
CID:5891702
PubChem ID:165636874

2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid
    • EN300-1980523
    • 2229302-36-5
    • インチ: 1S/C9H5ClF2O2/c1-4(9(13)14)5-2-3-6(11)7(10)8(5)12/h2-3H,1H2,(H,13,14)
    • InChIKey: YZZNAQKEEDVWGH-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(C(=C)C(=O)O)=C1F)F

計算された属性

  • せいみつぶんしりょう: 217.9946134g/mol
  • どういたいしつりょう: 217.9946134g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1980523-10.0g
2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid
2229302-36-5
10g
$4729.0 2023-06-02
Enamine
EN300-1980523-0.1g
2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid
2229302-36-5
0.1g
$968.0 2023-09-16
Enamine
EN300-1980523-10g
2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid
2229302-36-5
10g
$4729.0 2023-09-16
Enamine
EN300-1980523-5g
2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid
2229302-36-5
5g
$3189.0 2023-09-16
Enamine
EN300-1980523-0.25g
2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid
2229302-36-5
0.25g
$1012.0 2023-09-16
Enamine
EN300-1980523-0.05g
2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid
2229302-36-5
0.05g
$924.0 2023-09-16
Enamine
EN300-1980523-0.5g
2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid
2229302-36-5
0.5g
$1056.0 2023-09-16
Enamine
EN300-1980523-2.5g
2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid
2229302-36-5
2.5g
$2155.0 2023-09-16
Enamine
EN300-1980523-1.0g
2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid
2229302-36-5
1g
$1100.0 2023-06-02
Enamine
EN300-1980523-5.0g
2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid
2229302-36-5
5g
$3189.0 2023-06-02

2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid 関連文献

2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acidに関する追加情報

Introduction to 2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid (CAS No. 2229302-36-5)

2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2229302-36-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of propenoic acids, characterized by the presence of a vinyl group (-CH=CHCOOH) in its molecular structure. The unique substitution pattern, featuring a 3-chloro-2,4-difluorophenyl moiety, imparts distinct electronic and steric properties that make it a valuable scaffold for further chemical modifications and biological evaluations.

The structural motif of 2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid is particularly intriguing due to the combination of halogenated aromatic rings and a reactive α,β-unsaturated carboxylic acid moiety. This configuration not only enhances its potential as an intermediate in synthetic chemistry but also opens avenues for exploring its pharmacological properties. The 3-chloro and 2,4-difluoro substituents introduce electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule in various biological systems.

In recent years, there has been a growing interest in developing novel compounds with tailored molecular features for therapeutic applications. The α,β-unsaturated carboxylic acid functionality in 2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid is particularly noteworthy, as it serves as a versatile handle for constructing more complex molecules through reactions such as Michael additions, aldol condensations, and cross-coupling reactions. These transformations are pivotal in drug discovery pipelines, enabling the generation of derivatives with enhanced pharmacokinetic profiles or targeted biological activities.

One of the most compelling aspects of this compound is its potential utility in the development of small-molecule inhibitors for enzyme targets. The 3-chloro-2,4-difluorophenyl group can be designed to interact with specific pockets on enzymes or receptors, while the carboxylic acid moiety provides a site for hydrogen bonding or ionic interactions. Such features are critical for achieving high binding affinity and selectivity in drug design. For instance, studies have shown that halogenated aromatic compounds often exhibit improved metabolic stability and bioavailability compared to their non-halogenated counterparts.

Recent advancements in computational chemistry have further facilitated the exploration of 2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid as a lead compound. Molecular modeling techniques have been employed to predict how different substituents might influence the molecule's interactions with biological targets. These simulations have provided valuable insights into optimizing the compound's structure for better pharmacological outcomes. For example, virtual screening has identified potential derivatives that may exhibit enhanced activity against certain therapeutic targets while minimizing off-target effects.

The synthesis of 2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups necessitates careful planning to ensure regioselectivity and yield optimization. However, modern synthetic methodologies have made significant strides in addressing these challenges. Transition-metal-catalyzed reactions and organometallic chemistry have enabled efficient construction of complex molecular frameworks, including those featuring halogenated aromatic systems.

In addition to its synthetic appeal, 2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid has been investigated for its potential role in medicinal chemistry. Preliminary biological evaluations have suggested that derivatives of this compound may exhibit interesting pharmacological activities. For instance, modifications at the vinyl group or the aromatic ring could lead to compounds with anti-inflammatory, antiviral, or anticancer properties. These findings underscore the importance of exploring such molecules further to uncover new therapeutic agents.

The role of fluorine atoms in pharmaceuticals cannot be overstated. Their incorporation into drug molecules often enhances binding affinity due to their ability to participate in strong dipole interactions with biological targets. In 2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid, the two fluorine atoms at the 2-position and 4-position contribute to this phenomenon, making it an attractive candidate for further derivatization aimed at improving drug-like properties.

The carboxylic acid group in this compound also offers multiple possibilities for functionalization. It can be esterified to improve solubility or converted into amides for enhanced binding interactions with protein targets. Such modifications are commonly employed in drug development to fine-tune pharmacokinetic and pharmacodynamic profiles.

As research continues to evolve, so does our understanding of how structural features influence biological activity. The case of (CAS No.) 2229302-36-5 exemplifies this principle by demonstrating how a well-designed molecular scaffold can serve as a foundation for discovering novel therapeutic agents. By leveraging cutting-edge synthetic techniques and computational methods, scientists are poised to unlock the full potential of this compound and related derivatives.

In conclusion,(product name) represents a promising entity in pharmaceutical research due to its unique structural characteristics and versatile reactivity. Its potential applications span across multiple therapeutic areas, making it a subject of intense interest among medicinal chemists and biologists alike. As we continue to explore new frontiers in drug discovery,(CAS No.) 2229302-36-5 will undoubtedly play a significant role in shaping future advancements.

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